N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Catalog No.
S004720
CAS No.
329196-48-7
M.F
C26H26ClN3O4
M. Wt
480.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-...

CAS Number

329196-48-7

Product Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Molecular Formula

C26H26ClN3O4

Molecular Weight

480.0 g/mol

InChI

InChI=1S/C26H26ClN3O4/c1-4-32-22-13-16(14-23(33-5-2)24(22)34-6-3)26(31)28-17-11-12-19(27)18(15-17)25-29-20-9-7-8-10-21(20)30-25/h7-15H,4-6H2,1-3H3,(H,28,31)(H,29,30)

InChI Key

VQOJFGFKIVFMDH-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Synonyms

N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

SANT-2 is a Smoothened (Smo) receptor antagonist. It binds to the Smo receptor (Kd = 12 nM) and inhibits binding of the Smo receptor agonist SAG-1.3 (SAG;) and antagonist cyclopamine (Kis = 7.8 and 8.4 nM, respectively). SANT-2 inhibits hedgehog signaling induced by an N-terminal fragment of sonic hedgehog (Shh) in an Shh-LIGHT2 cellular assay (IC50 = 30 nM).
Inhibitor of Sonic hedgehog (Shh) signaling; antagonizes smoothened receptor activity (KD = 12 nM). Displays allosteric binding characteristics similar to SANT-1. Displaces smo-[3H]SAG-1.3 and -[3H]Cyclopamine binding (Ki values are 7.8 nM and 8.4 nM respectively).
  • Availability: SANT-2 can be purchased from a few chemical suppliers, but there is no mention of its intended use in the product descriptions [, , ].
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N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide is a complex organic compound with the molecular formula C26H26ClN3O4 and a molecular weight of approximately 479.96 g/mol. This compound features a benzimidazole moiety, which is known for its diverse biological activities, combined with a triethoxybenzamide structure. The presence of a chlorine atom in the para position of the phenyl group enhances its chemical reactivity and biological profile.

Typical for amides and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can be substituted under specific conditions, allowing for modifications to the benzamide structure.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, influenced by the electron-withdrawing effects of the chlorine atom.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide exhibits significant biological activity, particularly as an inhibitor of the Sonic hedgehog signaling pathway. It antagonizes smoothened receptor activity with a dissociation constant (KD) of approximately 12 nM, indicating high potency. This compound has been shown to displace radiolabeled ligands from smoothened receptors, demonstrating its potential in cancer therapy by inhibiting tumor growth associated with aberrant Hedgehog signaling pathways .

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide typically involves several key steps:

  • Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative to form the benzimidazole core.
  • Chlorination: The introduction of the chlorine atom into the phenyl ring can be achieved through electrophilic aromatic substitution using chlorinating agents.
  • Triethoxybenzamide Formation: This involves reacting the benzimidazole derivative with a triethoxybenzoyl chloride to form the final amide product.

These steps may require careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

The primary applications of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide are in medicinal chemistry and pharmacology:

  • Cancer Research: Due to its role as a smoothened receptor antagonist, it is being explored for therapeutic use in cancers driven by Hedgehog signaling.
  • Biochemical Studies: It serves as a tool compound for studying Hedgehog pathway mechanisms and interactions within cellular systems.

Interaction studies have demonstrated that N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide binds allosterically to smoothened receptors. These studies highlight its ability to modulate receptor activity without directly competing with endogenous ligands. This characteristic may lead to fewer side effects compared to traditional competitive inhibitors .

Several compounds share structural similarities with N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
SANT-1Similar benzimidazole coreSmoothened antagonistFirst discovered smoothened inhibitor
SANT-2Contains triethoxy groupsHedgehog pathway modulationHigh potency (KD = 12 nM)
2-(4-Chlorophenyl)benzimidazoleLacks triethoxy groupsLimited biological activitySimpler structure; less potent

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide stands out due to its unique combination of structural elements that enhance its biological activity and specificity towards smoothened receptors compared to these similar compounds .

The retrosynthetic approach to N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide reveals three major disconnection points that define the synthetic strategy [1]. The molecular architecture consists of a benzimidazole heterocycle connected to a chlorinated phenyl ring, which is further linked via an amide bond to a triethoxy-substituted benzamide moiety [2] [3].

The primary retrosynthetic disconnection involves cleaving the amide bond between the chlorophenyl-benzimidazole intermediate and the 3,4,5-triethoxybenzoic acid precursor [1]. This strategic disconnection simplifies the target molecule into two major fragments: the aniline derivative containing the benzimidazole-chlorophenyl assembly and the carboxylic acid component bearing the triethoxy substitution pattern [4].

The secondary disconnection focuses on the benzimidazole ring formation, which can be traced back to o-phenylenediamine and an appropriate carbonyl source [5] [6]. The benzimidazole core emerges from a condensation reaction between orthophenylenediamine and formic acid derivatives, establishing the fundamental heterocyclic framework [7] [8]. This disconnection strategy follows established protocols for benzimidazole synthesis that have been extensively validated in pharmaceutical applications [9].

The tertiary disconnection addresses the chlorophenyl substitution pattern, which requires careful consideration of regioselectivity during the coupling process [10] [11]. The chlorine substituent positioning influences both electronic properties and reactivity patterns, necessitating controlled substitution strategies to achieve the desired regioisomer [12] [13].

Stepwise Synthesis Protocols for Core Benzimidazole Scaffold

The benzimidazole core synthesis follows a well-established condensation protocol utilizing o-phenylenediamine as the primary starting material [5] [14]. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbon of formic acid, followed by cyclization and dehydration to form the heterocyclic ring system [8] [7].

The optimized procedure involves combining o-phenylenediamine (27 grams, 0.25 mol) with 90% formic acid (17.5 grams, 16 milliliters, 0.34 mol) in a round-bottomed flask [8] [7]. The reaction mixture is heated at 100°C for two hours using a water bath, ensuring controlled temperature conditions that promote cyclization while minimizing side reactions [15] [14].

Alternative synthetic approaches employ different carbonyl sources and catalytic systems to enhance reaction efficiency [6] [16]. The use of benzyl alcohols in combination with ionic liquid catalysts such as [MIMPs]+Cl-/NaNO2/TEMPO has demonstrated superior yields ranging from 85-95% under mild conditions [16]. This methodology involves a two-step aerobic oxidative condensation where benzyl alcohol is first oxidized to benzaldehyde, followed by condensation with o-phenylenediamine and subsequent dehydrogenation cyclization [16].

The reaction mechanism proceeds through initial imine formation between the aldehyde and one amine group of o-phenylenediamine [9] [16]. The intermediate imine undergoes intramolecular cyclization with the adjacent amine group, forming a dihydrobenzimidazole intermediate that subsequently undergoes oxidative dehydrogenation to yield the aromatic benzimidazole product [9] [16].

Reaction optimization studies indicate that substrate ratios significantly impact both yield and purity [16]. The optimal molar ratio of o-phenylenediamine to aldehyde precursor is approximately 1:1.1, which suppresses formation of N-alkylated byproducts while maintaining high conversion efficiency [16]. Temperature control between 45-55°C provides the best balance between reaction rate and selectivity, with higher temperatures leading to increased side product formation [16].

Chlorophenyl Substitution Patterns and Regiochemical Control

The incorporation of chlorophenyl substituents requires careful attention to regiochemical control to achieve the desired substitution pattern [10] [11]. Chlorine substituents exhibit dual electronic effects, functioning as electron-withdrawing groups through inductive effects while simultaneously acting as electron-donating groups through resonance interactions [17] [13].

The regioselectivity of chlorophenyl substitution follows established principles of electrophilic aromatic substitution, where chlorine acts as an ortho/para-director despite its electron-withdrawing nature [17] [18]. This directing effect results from the resonance stabilization provided by chlorine lone pairs, which can donate electron density to adjacent carbocation intermediates during electrophilic attack [18] [19].

Nucleophilic aromatic substitution mechanisms become relevant when introducing benzimidazole groups onto chlorinated aromatic systems [20] [21]. The electron-withdrawing nature of chlorine activates the aromatic ring toward nucleophilic attack, particularly at positions ortho and para to the chlorine substituent [22] [23]. The reaction proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient aromatic carbon, temporarily disrupting the aromatic system [21].

The substitution pattern in N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide indicates that the benzimidazole group is positioned meta to the chlorine substituent [2] [3]. This positioning suggests that the synthetic approach involves direct coupling of a pre-formed benzimidazole with a chlorinated aniline derivative rather than nucleophilic aromatic substitution of chlorobenzene [24].

Electronic effects of the chlorine substituent influence both the reactivity and selectivity of subsequent coupling reactions [12] [13]. The electron-withdrawing inductive effect of chlorine reduces the nucleophilicity of the aniline nitrogen, requiring more vigorous coupling conditions or enhanced activation strategies [25]. This electronic deactivation necessitates optimization of coupling reagent selection and reaction conditions to achieve satisfactory yields [4] [26].

Triethoxybenzamide Coupling Reactions: Mechanistic Insights

The formation of the triethoxybenzamide linkage represents the key bond-forming step in the synthetic sequence, typically achieved through amide coupling methodology [4] [26]. The reaction involves activation of 3,4,5-triethoxybenzoic acid followed by nucleophilic attack by the aniline nitrogen of the chlorophenyl-benzimidazole intermediate [25].

The most commonly employed coupling strategy utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the primary activating agent [26] [25]. The mechanism proceeds through initial attack of the carboxylate oxygen on the electrophilic carbon of EDC, forming an O-acylisourea intermediate [25]. This activated intermediate exhibits enhanced electrophilicity compared to the original carboxylic acid, facilitating subsequent nucleophilic attack by the amine component [25].

The addition of N-hydroxysuccinimide (NHS) as a coupling additive significantly improves reaction efficiency and reduces side product formation [25] [27]. NHS reacts with the O-acylisourea intermediate to form a more stable succinimidyl ester, which shows superior reactivity toward amine nucleophiles while exhibiting greater hydrolytic stability [25]. This two-step activation process minimizes competing hydrolysis reactions and enhances overall coupling yields [27].

Optimization studies demonstrate that solvent selection critically influences coupling efficiency [4] [26]. Dimethylformamide (DMF) provides optimal solvation for both polar and nonpolar reaction components, while the addition of dimethyl sulfoxide (DMSO) in a 3:1 DMF/DMSO mixture further enhances solubility and reaction kinetics [26]. The polar aprotic nature of these solvents stabilizes charged intermediates while preventing competing protonation reactions [4].

Temperature optimization reveals that moderate heating to 45-55°C accelerates the coupling reaction without promoting decomposition of sensitive intermediates [4] [27]. Higher temperatures lead to increased hydrolysis of activated esters and formation of N-acylurea byproducts, while lower temperatures result in incomplete conversion and extended reaction times [4] [26].

The reaction mechanism involves initial formation of a tetrahedral intermediate upon nucleophilic attack of the aniline nitrogen on the activated carbonyl carbon [25]. This intermediate undergoes elimination of the leaving group (either urea derivative from direct EDC coupling or succinimide from NHS-mediated coupling) to yield the final amide product [25]. The driving force for this elimination stems from the stability of the expelled leaving group and the formation of the resonance-stabilized amide bond [4].

Purification Techniques and Yield Optimization

The purification of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide requires careful selection of techniques that address both the compound's physical properties and the nature of likely impurities [28] [29]. The molecular weight of 479.96 grams per mole and the presence of multiple functional groups influence solubility patterns and chromatographic behavior [2] [3].

Recrystallization represents the primary purification method for obtaining high-purity material suitable for pharmaceutical applications [29] [30]. The optimal solvent system involves ethanol-water mixtures, where the compound exhibits limited solubility at room temperature but enhanced solubility at elevated temperatures [30]. Slow cooling protocols facilitate formation of well-ordered crystals with minimal incorporation of impurities [29] [31].

The recrystallization process begins with dissolution of the crude product in hot ethanol, followed by gradual addition of water until slight cloudiness appears [30]. The solution is then heated to achieve complete dissolution and subsequently cooled slowly to room temperature over several hours [29] [31]. This controlled cooling rate allows for nucleation and crystal growth under thermodynamically favorable conditions, resulting in improved purity and yield recovery [29].

Column chromatography provides an alternative purification strategy that offers superior resolution for closely related impurities [32] [33]. Silica gel serves as the optimal stationary phase for this compound class, providing appropriate retention characteristics for the polar benzimidazole and triethoxy functional groups [32] [33]. The mobile phase optimization involves systematic screening of hexanes/ethyl acetate mixtures to achieve optimal separation [34].

The chromatographic separation exploits differential adsorption based on polarity differences between the target compound and synthetic impurities [32] [33]. The benzimidazole nitrogen atoms and triethoxy substituents interact with the silica surface through hydrogen bonding and dipole-dipole interactions, providing retention selectivity [32]. A gradient elution system starting with 70:30 hexanes/ethyl acetate and progressing to 50:50 provides optimal separation efficiency [34].

Flash chromatography offers rapid purification with reduced solvent consumption and shorter processing times [34] [35]. Automated systems allow for precise control of flow rates and gradient profiles, achieving separations comparable to traditional column chromatography in significantly reduced timeframes [35]. The optimal conditions involve initial equilibration with 75:25 hexanes/ethyl acetate, followed by a linear gradient to 40:60 over 20 column volumes [34].

High-performance liquid chromatography (HPLC) represents the most powerful purification technique for achieving pharmaceutical-grade purity [36] [37]. Reverse-phase C18 columns provide excellent retention characteristics for the amphiphilic target molecule, while acetonitrile/water gradient systems offer precise control over elution profiles [37] [38]. The method development involves optimization of gradient slope, flow rate, and detection wavelength to maximize resolution and throughput [39].

Yield optimization strategies focus on minimizing material losses during processing and maximizing recovery from each purification step [30] [27]. Careful attention to crystallization seeding can enhance nucleation kinetics and improve final yields [40]. The use of activated charcoal during recrystallization removes colored impurities without significant loss of product [30].

The optimization of coupling reactions through enhanced catalyst loading and refined stoichiometry can improve crude yields before purification [27]. Increasing EDC equivalents to 1.3 and incorporating catalytic NHS (0.1 equivalents) enhances coupling efficiency while maintaining selectivity [25]. Substrate ratio optimization using slight excess of the carboxylic acid component (1.05 equivalents) ensures complete consumption of the more valuable aniline intermediate [27].

XLogP3

5.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

479.1611840 g/mol

Monoisotopic Mass

479.1611840 g/mol

Heavy Atom Count

34

Wikipedia

N-[3-(1H-Benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide

Dates

Last modified: 09-13-2023

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